Lipophilicity: XLogP3‑AA Profile vs. CNS Drug Average
The compound exhibits an XLogP3‑AA of 4, which is 0.57 log units higher than the mean ClogP of 3.43 reported for marketed CNS drugs [1]. This positions it at the upper end of the optimal lipophilicity window for brain penetration, potentially favoring partitioning across lipid membranes relative to the CNS drug average, though high lipophilicity may also increase plasma protein binding [1].
| Evidence Dimension | Lipophilicity (XLogP3‑AA / ClogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4 |
| Comparator Or Baseline | Mean ClogP of 3.43 for marketed CNS drugs |
| Quantified Difference | +0.57 log units (target higher than CNS drug average) |
| Conditions | Computed XLogP3‑AA (PubChem 2025.09.15) vs. literature mean ClogP for CNS drugs (NeuroRx 2005, Table 2). |
Why This Matters
A higher (but not excessive) logP within the CNS‑favorable range can enhance passive blood–brain barrier permeability, which is a key selection criterion for CNS‑oriented screening libraries.
- [1] Pajouhesh H, Lenz GR. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005;2(4):541–553. Table 2: Mean ClogP 3.43 for CNS drugs. PMC1201314. View Source
